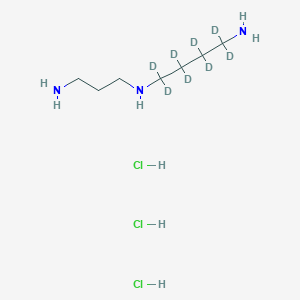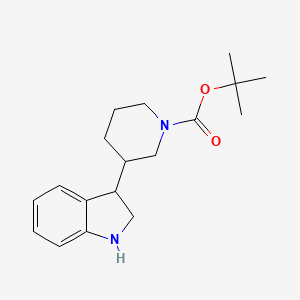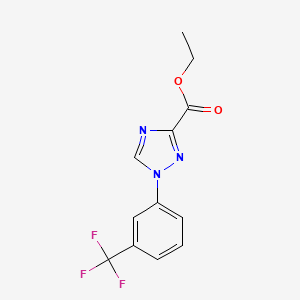
丁烷-d8-亚精胺三盐酸盐
描述
Spermidine-butane-d8 trihydrochloride is a deuterated form of spermidine, a polyamine compoundThis compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies .
科学研究应用
Spermidine-butane-d8 trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential in drug development and as a biomarker in disease research.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals
作用机制
Target of Action
Its parent compound, spermidine, is known to interact with various targets, including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and others . These targets play essential roles in various cellular processes, including cell signaling, redox homeostasis, and more .
Mode of Action
It is believed to interact with its targets in a similar manner as spermidine, leading to various changes in cellular processes .
Biochemical Pathways
Spermidine-butane-d8 trihydrochloride is likely to affect several biochemical pathways. For instance, spermidine, its parent compound, is involved in pathways such as the cystathionine beta-Synthase Deficiency disease pathway, Methionine Metabolism pathway, and Spermidine and Spermine Biosynthesis pathway . These pathways have downstream effects on various biological processes, including amino acid metabolism and polyamine biosynthesis .
Pharmacokinetics
It is soluble in water and ethanol , which may influence its absorption and distribution in the body. Its storage temperature is -20°C, indicating its stability under low temperatures .
Result of Action
Spermidine, its parent compound, is known to have various effects, including stabilizing biomolecules, promoting cell growth, and potentially prolonging lifespan .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Spermidine-butane-d8 trihydrochloride. For instance, high temperature is known to inhibit the growth and yield of organisms that utilize spermidine . Additionally, the presence of other compounds in the environment may also affect the action of Spermidine-butane-d8 trihydrochloride .
生化分析
Biochemical Properties
Spermidine-butane-d8 trihydrochloride is involved in several biochemical reactions, primarily due to its role as a polyamine. Polyamines like spermidine are known to interact with nucleic acids, stabilizing their structures and influencing their functions. Spermidine-butane-d8 trihydrochloride interacts with enzymes such as spermidine synthase, which catalyzes its formation from putrescine. It also interacts with proteins involved in cellular growth and differentiation, such as ribosomal proteins, by stabilizing their structures and enhancing their functions .
Cellular Effects
Spermidine-butane-d8 trihydrochloride has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, spermidine-butane-d8 trihydrochloride has been shown to activate autophagy, a process that helps in the degradation and recycling of cellular components. This activation is crucial for maintaining cellular homeostasis and has been linked to increased lifespan and improved cellular function . Additionally, spermidine-butane-d8 trihydrochloride affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, spermidine-butane-d8 trihydrochloride exerts its effects through various mechanisms. It binds to nucleic acids, stabilizing their structures and influencing their functions. This binding is crucial for the regulation of gene expression and the maintenance of genomic integrity. Spermidine-butane-d8 trihydrochloride also interacts with enzymes, either inhibiting or activating them, to modulate cellular processes. For example, it has been shown to inhibit the activity of histone acetyltransferases, leading to changes in chromatin structure and gene expression . Additionally, spermidine-butane-d8 trihydrochloride can activate autophagy by inhibiting the acetylation of autophagy-related proteins .
Temporal Effects in Laboratory Settings
The effects of spermidine-butane-d8 trihydrochloride can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that spermidine-butane-d8 trihydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to spermidine-butane-d8 trihydrochloride has been associated with sustained activation of autophagy and improved cellular function, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of spermidine-butane-d8 trihydrochloride vary with different dosages in animal models. Low to moderate doses have been shown to promote cellular health and longevity, while high doses can lead to toxic effects. For instance, studies in mice have demonstrated that low doses of spermidine-butane-d8 trihydrochloride can extend lifespan and improve cognitive function, while high doses can cause adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
Spermidine-butane-d8 trihydrochloride is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from putrescine by the enzyme spermidine synthase and can be further converted to spermine by spermine synthase . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes. Spermidine-butane-d8 trihydrochloride also interacts with enzymes involved in glycolysis and other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Spermidine-butane-d8 trihydrochloride is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via polyamine transporters and distributed to different cellular compartments. Once inside the cell, spermidine-butane-d8 trihydrochloride can interact with binding proteins and other biomolecules, influencing its localization and accumulation . This transport and distribution are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of spermidine-butane-d8 trihydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins to regulate cellular processes . Spermidine-butane-d8 trihydrochloride can also be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms are crucial for its role in regulating gene expression, autophagy, and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of spermidine-butane-d8 trihydrochloride typically involves the deuteration of spermidine. This process includes the substitution of hydrogen atoms with deuterium atoms in the butane chain. The reaction conditions often involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure high isotopic purity .
Industrial Production Methods: Industrial production of spermidine-butane-d8 trihydrochloride involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions: Spermidine-butane-d8 trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated amines and substituted derivatives, which are useful in further biochemical applications .
相似化合物的比较
Spermidine trihydrochloride: The non-deuterated form of the compound.
Spermine trihydrochloride: Another polyamine with similar biological functions.
Putrescine dihydrochloride: A simpler polyamine involved in the same metabolic pathways
Uniqueness: Spermidine-butane-d8 trihydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements in research. Its isotopic labeling makes it particularly valuable in studies requiring high sensitivity and specificity .
属性
IUPAC Name |
N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-BQVYHINQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746320 | |
| Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-26-5 | |
| Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)



![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)


![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
